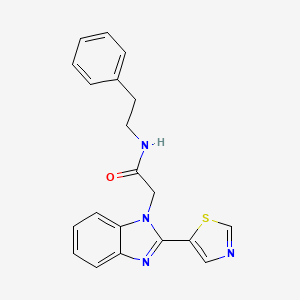![molecular formula C24H25N5O7 B11508355 (4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11508355.png)
(4-Ethoxy-3-nitrophenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-ethoxy-3-nitrobenzoic acid and furan-2-carbaldehyde. These intermediates are then subjected to a series of reactions, including acylation, nitration, and condensation, to form the final product.
Acylation: The 4-ethoxy-3-nitrobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) under reflux conditions.
Nitration: The acyl chloride is then reacted with piperazine to form the 4-(4-ethoxy-3-nitrobenzoyl)piperazine intermediate.
Condensation: The final step involves the condensation of the 4-(4-ethoxy-3-nitrobenzoyl)piperazine with furan-2-carbaldehyde and 2-nitroaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline can undergo various types of chemical reactions, including:
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Oxidation: Formation of furan-2,3-dione.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it may have biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique combination of aromatic and heterocyclic structures could be useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Mechanism of Action
The mechanism by which 5-[4-(4-ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline exerts its effects would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro groups and aromatic rings could facilitate interactions with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxy-3-nitrobenzoyl)piperazine
- Furan-2-carbaldehyde derivatives
- 2-Nitroaniline derivatives
Uniqueness
5-[4-(4-Ethoxy-3-nitrobenzoyl)piperazin-1-yl]-N-[(furan-2-yl)methyl]-2-nitroaniline is unique due to its combination of multiple functional groups and heterocyclic structures, which may confer distinct chemical and biological properties compared to its individual components or simpler analogs.
Properties
Molecular Formula |
C24H25N5O7 |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(4-ethoxy-3-nitrophenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H25N5O7/c1-2-35-23-8-5-17(14-22(23)29(33)34)24(30)27-11-9-26(10-12-27)18-6-7-21(28(31)32)20(15-18)25-16-19-4-3-13-36-19/h3-8,13-15,25H,2,9-12,16H2,1H3 |
InChI Key |
VMXMABLXTFLYHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-10H-phenothiazin-10-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B11508276.png)
![methyl 3-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)benzoate](/img/structure/B11508282.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-[4-(3-chlorophenyl)piperazin-1-yl]-N'-methyl-1,3,5-triazine-2,4-diamine](/img/structure/B11508288.png)
![7-(4-chlorophenyl)-8-(furan-2-ylmethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11508294.png)
![7-(4-Chloro-phenyl)-7,8-dihydro-thiazolo[2,3-i]purine](/img/structure/B11508302.png)
![7-(2-fluorophenyl)-1-(furan-2-ylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11508310.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508311.png)
![4,5-Dimethoxy-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B11508324.png)



![7-(2-hydroxyethyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508350.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B11508360.png)
![Ethyl 4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B11508366.png)
